Bovinic acid, also known as cis-9,trans-11-conjugated linoleic acid (CLA), is a specific isomer of CLA, a naturally occurring polyunsaturated fatty acid. CLA is found in various ruminant animals like cows, sheep, and goats, and exists in several isomeric forms, each with potentially different biological effects. Bovinic acid is the most studied and potentially beneficial isomer among them [].
Several studies have investigated the potential anticancer properties of bovinic acid. In vitro and in vivo studies suggest that it may inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells [, , ]. These studies propose mechanisms like inducing cell death (apoptosis), inhibiting cell cycle progression, and reducing angiogenesis (formation of new blood vessels that nourish tumors) [, , ]. However, further research is needed to confirm these findings and understand the underlying mechanisms completely.
Bovinic acid has also been studied for its potential antiatherogenic effects, meaning it might help prevent the formation of plaque buildup in arteries, a contributing factor to atherosclerosis. Studies suggest that bovinic acid may improve blood lipid profiles by reducing low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, and increasing high-density lipoprotein (HDL) cholesterol, or "good" cholesterol []. However, the exact mechanisms and long-term effects of bovinic acid on cardiovascular health require further investigation.
In addition to the above, bovinic acid is being explored for its potential roles in various other areas, including:
Bovinic acid, also known as rumenic acid, is a conjugated linoleic acid (CLA) primarily found in the fat of ruminants and dairy products. Its chemical formula is C18H32O2, and it has a molar mass of approximately 280.45 g/mol. Bovinic acid is characterized by its unique structure, specifically the cis-9, trans-11 configuration of its double bonds, which distinguishes it from other fatty acids. This compound is significant as it constitutes about 80% of the total CLA content in dairy products .
Bovinic acid exhibits various biological activities that contribute to its health benefits:
Bovinic acid is primarily synthesized in ruminants through the biohydrogenation of dietary polyunsaturated fatty acids in the rumen. The key steps include:
Bovinic acid has several applications:
Research on bovinic acid interactions includes:
Bovinic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Linoleic Acid | Polyunsaturated fatty acid | Contains two double bonds at positions 9 and 12 |
Vaccenic Acid | Monounsaturated fatty acid | Precursor to bovinic acid; has a single double bond at position 11 |
Conjugated Linoleic Acid (other isomers) | Various configurations | Includes multiple isomers; bovinic acid is the predominant form |
Arachidonic Acid | Polyunsaturated fatty acid | Contains four double bonds; involved in inflammatory processes |
Bovinic acid's unique cis-9, trans-11 configuration sets it apart from these compounds, particularly regarding its biological activity and health benefits .
Bovinic acid concentrations in dairy products vary significantly based on animal species, lactation stage, and feeding regimens. In bovine milk, it constitutes approximately 0.3–0.6% of total fatty acids, while cheeses exhibit higher concentrations due to fat concentration during processing. For example, soft cheeses from cows, goats, and buffaloes show distinct profiles:
Cheese Type | Bovinic Acid (% Total Fatty Acids) | Key Dietary Influence |
---|---|---|
Cow Cheese | 0.8–1.2 | Grain supplementation |
Goat Cheese | 0.6–0.9 | Pasture grazing |
Buffalo Cheese | 0.4–0.7 | Indoor alfalfa diets |
Data derived from grazing studies reveal that goats on pasture produce cheese with 84.9% rumenic acid (of total CLA), compared to 82.6% in hay-fed counterparts [6]. Similarly, cows supplemented with rice bran show a 31% increase in rumenic acid compared to control diets [5]. These variations highlight the interplay between animal husbandry practices and lipid composition.
Bovinic acid is preferentially incorporated into adipose tissue and mammary glands. In bovines, mammary gland secretions contain 25% short- and medium-chain fatty acids, with rumenic acid synthesized de novo via fatty acid synthase (FASN) [4]. Adipose tissue, however, accumulates longer-chain fatty acids, reflecting tissue-specific enzymatic activity.
Ruminal biohydrogenation of polyunsaturated fatty acids (PUFAs) is mediated by anaerobic bacteria, including Butyrivibrio fibrisolvens. These microbes convert linoleic acid (cis-9, cis-12 C18:2) to vaccenic acid (trans-11 C18:1), the immediate precursor of bovinic acid [1] [7]. A ruminal pH ≥6.0 optimizes this process, favoring microbial populations that avoid incomplete hydrogenation [6].
The pathway proceeds via isomerization of linoleic acid to cis-9, trans-11 CLA (bovinic acid), followed by hydrogenation to vaccenic acid. Alternatively, a secondary pathway produces trans-10, cis-12 CLA under low-pH conditions, though this isomer is minimally represented in dairy fats [7].
B. fibrisolvens strains express isomerases that catalyze the initial conversion of linoleic acid to bovinic acid. Genomic studies confirm that these bacteria dominate in pasture-fed ruminants, correlating with higher milk CLA levels [6].
In mammary tissues, Δ9-desaturase enzymes convert vaccenic acid to bovinic acid. This enzyme, encoded by the SCD1 gene, introduces a cis double bond at the 9th carbon, yielding the cis-9, trans-11 configuration [1] [4]. Up to 64% of rumenic acid in milk originates from this endogenous process, rather than direct ruminal output [7].
Mammary glands exhibit unique transcriptional regulation of lipogenic genes compared to adipose or liver tissues. For instance, FASN in mammary cells retains short-chain acyl chains during fatty acid elongation, favoring the synthesis of C4:0–C14:0 fatty acids alongside CLA [4]. This specialization explains the high bovinic acid content in milk fat.
Pasture grazing enhances bovinic acid synthesis by providing omega-3 fatty acids, which stimulate B. fibrisolvens activity. Conversely, high-grain diets reduce ruminal pH, shifting biohydrogenation toward trans-10 intermediates and decreasing CLA output [5] [6]. Supplementation with rice bran or sunflower oil increases milk CLA by 20–30%, demonstrating the potential for dietary manipulation to optimize bovinic acid levels [5] [7].